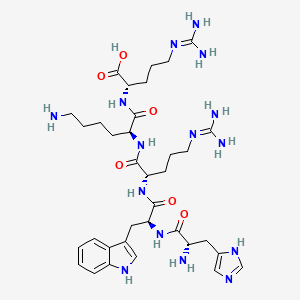![molecular formula C21H30N4O8S B14257597 Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI) is a complex organic compound that belongs to the family of gamma-glutamyl peptides. These compounds are known for their significant roles in various biological processes, including antioxidant defense, detoxification, and cellular signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI) typically involves the following steps:
Formation of gamma-glutamyl peptide: This step involves the enzymatic or chemical conjugation of gamma-glutamyl groups to amino acids or peptides.
Coupling with hydroxyphenylamino carbonyl group: This step requires the use of specific coupling reagents and conditions to attach the hydroxyphenylamino carbonyl group to the gamma-glutamyl peptide.
Esterification: The final step involves the esterification of the compound to form the diethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic synthesis using gamma-glutamyltransferase enzymes, which facilitate the transfer of gamma-glutamyl groups to target peptides. This method is preferred due to its specificity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted gamma-glutamyl peptides.
Applications De Recherche Scientifique
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI) has numerous applications in scientific research:
Chemistry: Used as a model compound to study gamma-glutamyl peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and antioxidant defense mechanisms.
Medicine: Explored for potential therapeutic applications in diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of novel antioxidants and detoxifying agents
Mécanisme D'action
The compound exerts its effects primarily through its gamma-glutamyl peptide structure, which allows it to participate in various biochemical pathways:
Antioxidant Defense: Acts as a substrate for gamma-glutamyltransferase, facilitating the synthesis of glutathione, a major cellular antioxidant.
Detoxification: Involved in the conjugation and removal of toxic substances from cells.
Cellular Signaling: Modulates signaling pathways by interacting with specific receptors and enzymes
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutathione (GSH): A well-known gamma-glutamyl peptide with similar antioxidant and detoxifying properties.
Gamma-glutamylcysteine: Another gamma-glutamyl peptide involved in glutathione synthesis
Uniqueness
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI) is unique due to its specific hydroxyphenylamino carbonyl group, which imparts distinct chemical reactivity and biological activity compared to other gamma-glutamyl peptides .
Propriétés
Formule moléculaire |
C21H30N4O8S |
|---|---|
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
ethyl 4-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-3-[hydroxy(phenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C21H30N4O8S/c1-3-32-17(26)11-10-15(22)19(28)24-16(20(29)23-12-18(27)33-4-2)13-34-21(30)25(31)14-8-6-5-7-9-14/h5-9,15-16,31H,3-4,10-13,22H2,1-2H3,(H,23,29)(H,24,28) |
Clé InChI |
RXBOOXFPXQZXSZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(C(=O)NC(CSC(=O)N(C1=CC=CC=C1)O)C(=O)NCC(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine](/img/structure/B14257515.png)


![1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-](/img/structure/B14257530.png)

![Fluoro[(naphthalen-2-yl)oxy]propanedioic acid](/img/structure/B14257548.png)

![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)

![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)

![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
